molecular formula C21H19N3O B10988388 2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

Cat. No.: B10988388
M. Wt: 329.4 g/mol
InChI Key: GTQZQFJJMLJTDO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone is a complex organic compound that features both an indole and a beta-carboline moiety. These structures are often found in natural products and synthetic analogs with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone typically involves multi-step organic reactions. One common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor like tryptamine, the indole ring can be constructed through Fischer indole synthesis.

    Construction of the Beta-Carboline Moiety: This can be achieved through Pictet-Spengler reaction, where tryptamine reacts with an aldehyde to form the beta-carboline structure.

    Coupling Reaction: The final step involves coupling the indole and beta-carboline units through a suitable linker, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its unique properties in material science.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating signal transduction pathways.

    DNA/RNA: Intercalating with nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanone: Lacks the beta-carboline moiety.

    1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone: Lacks the indole moiety.

Uniqueness

2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone is unique due to the presence of both indole and beta-carboline structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C21H19N3O/c25-21(11-14-12-22-18-7-3-1-5-15(14)18)24-10-9-17-16-6-2-4-8-19(16)23-20(17)13-24/h1-8,12,22-23H,9-11,13H2

InChI Key

GTQZQFJJMLJTDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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